Methyl cyclopentanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyclopentanecarboxylate can be synthesized through the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide . The reaction involves the following steps:
- A suspension of sodium methoxide in anhydrous ether is prepared.
- A solution of 2-chlorocyclohexanone in dry ether is added dropwise to the suspension.
- The mixture is stirred and heated under reflux for 2 hours.
- The reaction mixture is cooled, and water is added to dissolve the salts.
- The ether layer is separated, and the aqueous layer is extracted with ether.
- The combined ether solutions are washed with hydrochloric acid, sodium bicarbonate solution, and saturated sodium chloride solution.
- The ether solution is dried over magnesium sulfate, and the solvent is removed by distillation to obtain the crude ester, which is then purified by distillation .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Esterification: The compound can be synthesized by esterifying cyclopentanecarboxylic acid.
Hydrolysis: It can be hydrolyzed to cyclopentanecarboxylic acid and methanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Esterification: Cyclopentanecarboxylic acid, methanol, and an acid catalyst (e.g., sulfuric acid).
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Cyclopentanecarboxylic acid and methanol.
Reduction: Cyclopentanol.
Scientific Research Applications
Methyl cyclopentanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: In the study of metabolic pathways and enzyme reactions involving esters.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclopentanecarboxylic acid and methanol, which can then participate in various biochemical reactions. The compound’s effects are mediated by its ability to act as a substrate or inhibitor in enzymatic processes .
Comparison with Similar Compounds
Ethyl cyclopentanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl cyclohexanecarboxylate: Similar ester but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: Methyl cyclopentanecarboxylate is unique due to its specific ring structure and ester functional group, which confer distinct chemical and physical properties. Its smaller ring size compared to cyclohexane derivatives results in different reactivity and applications .
Properties
IUPAC Name |
methyl cyclopentanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHIJFJSXPDTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196806 | |
Record name | Methyl cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-80-2 | |
Record name | Methyl cyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyclopentanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cyclopentanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclopentanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl cyclopentanecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9UB5SWZ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to confirm the structure of Methyl cyclopentanecarboxylate in the study?
A1: The researchers utilized Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the synthesized this compound. [] These techniques allowed them to analyze the compound's structure and confirm its successful synthesis through the Favorskii Rearrangement.
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